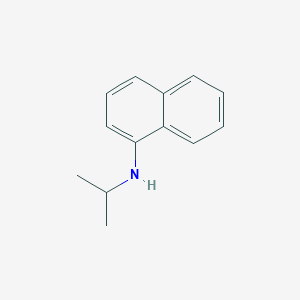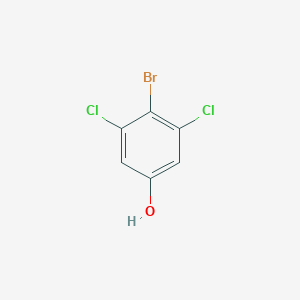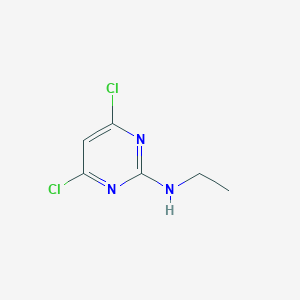
N-(3-Fluorobenzyl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Fluorobenzyl)-4-methylaniline” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 3-Fluorobenzyl chloride2. However, the exact synthesis process for “N-(3-Fluorobenzyl)-4-methylaniline” is not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of “N-(3-Fluorobenzyl)-4-methylaniline” is not directly available. However, a related compound, “N-{4-[(3-Fluorobenzyl)oxy]benzyl}-L-alanine”, has a molecular formula of C17H18FNO3 and an average mass of 303.328 Da3.Chemical Reactions Analysis
The specific chemical reactions involving “N-(3-Fluorobenzyl)-4-methylaniline” are not readily available. However, a related compound, “N-(3-fluorobenzyl)-4-methyl-3-nitrobenzamide”, has been mentioned in the context of chemical reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Fluorobenzyl)-4-methylaniline” are not directly available. However, a related compound, “N-(3-Fluorobenzyl)-1-propanamine”, has a molecular weight of 167.223, a density of 1.0±0.1 g/cm3, and a boiling point of 211.7±15.0 °C at 760 mmHg6.Safety And Hazards
The safety and hazards of “N-(3-Fluorobenzyl)-4-methylaniline” are not directly available. However, a related compound, “4-Fluorobenzyl chloride”, is classified as a skin corrosive and has specific handling and storage recommendations7.
Direcciones Futuras
The future directions for the study and application of “N-(3-Fluorobenzyl)-4-methylaniline” are not directly available. However, the CAS registry, a division of the American Chemical Society, provides resources for future research and development of similar compounds8.
Relevant Papers
The relevant papers for “N-(3-Fluorobenzyl)-4-methylaniline” are not directly available. However, a paper titled “Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib)” discusses the synthesis of a related compound9.
Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “N-(3-Fluorobenzyl)-4-methylaniline”. For more accurate information, further research in scientific literature or consultation with a chemical expert is recommended.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRGYCBJARDSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorobenzyl)-4-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

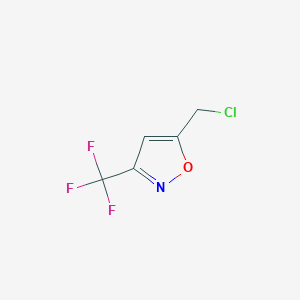


![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)
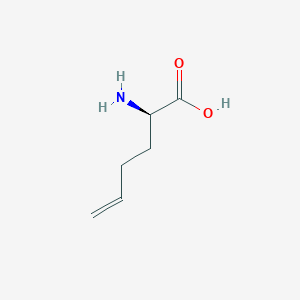



![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)

